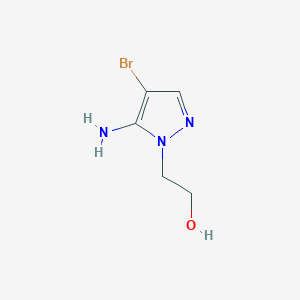
2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1517022-05-7 . It has a molecular weight of 206.04 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol . The InChI code is 1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 .It is a powder that is stored at room temperature . The compound is highly soluble in DMSO but insoluble in water .
科学的研究の応用
Synthesis and Characterization of Pyrazole Derivatives
Research into pyrazole derivatives often involves synthesizing new compounds and characterizing their chemical structures. For instance, the synthesis of novel pyrazole-based ligands has been demonstrated, with studies exploring their potential catalytic activities and biological applications. One study discussed the synthesis of new tripodal ligands involving pyrazolyl N-donor ligands, examining their catalytic oxidative activities in the presence of copper (II) salts. This research highlights the importance of the pyrazole moiety in developing catalysts for oxidation reactions, potentially relevant to environmental and synthetic chemistry applications (Kodadi, Malek, Touzani, & Ramdani, 2008).
Biological Studies
Pyrazole derivatives have been the subject of various biological studies due to their diverse pharmacological properties. One example includes the investigation of pyrazoline compounds for their antimicrobial activities, where novel pyrazoline derivatives were synthesized and evaluated against a range of microbial strains. Such studies are foundational for discovering new antimicrobial agents that can address the increasing problem of drug-resistant bacteria (Sherkar & Bhandarkar, 2015).
Structural and Analytical Techniques
The structural characterization of pyrazole derivatives, including crystallographic analysis and spectroscopic techniques, provides insights into their molecular geometries and potential interactions with biological targets. Research that focuses on the X-ray diffraction studies of pyrazoline compounds contributes to understanding the molecular basis of their activities and can guide the design of molecules with optimized properties (Delgado et al., 2020).
Enzyme Inhibitory Activities
Investigations into the enzyme inhibitory activities of pyrazole derivatives have revealed their potential as selective inhibitors for various enzymes. Such studies are crucial for the development of therapeutic agents targeting specific metabolic pathways or diseases. For example, research on tridentate pyrazole-based compounds has demonstrated selective inhibitory activities against enzymes such as urease and butyrylcholinesterase, which are implicated in gastrointestinal disorders and neurodegenerative diseases, respectively (Harit et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s suggested that the compound might interact with its targets through strong h-bonding interactions . This is a common mechanism of action for many drugs, where the drug molecule forms a bond with a specific target molecule in the body, thereby altering its function.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
It’s worth noting that the compound’s solubility and molecular weight (20604 g/mol) could potentially influence its bioavailability.
Result of Action
Based on the activities associated with similar compounds, it’s likely that the compound could have a range of effects at the molecular and cellular level, potentially altering the function of various cells and molecules in the body .
特性
IUPAC Name |
2-(5-amino-4-bromopyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVEHIAYXXIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)
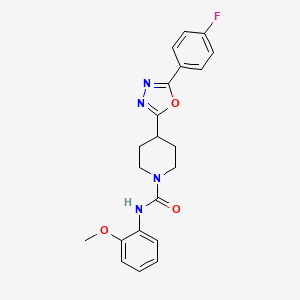
![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)
![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)
![Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2591523.png)
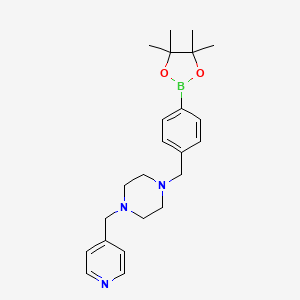
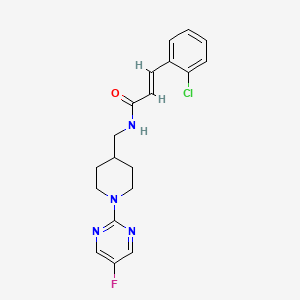
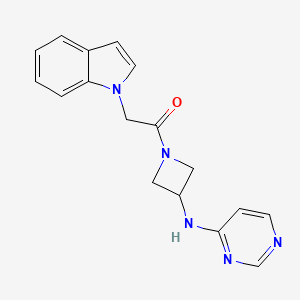
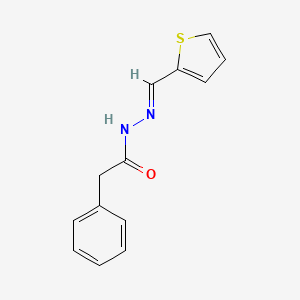
![N-(3,4-Difluorophenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2591530.png)
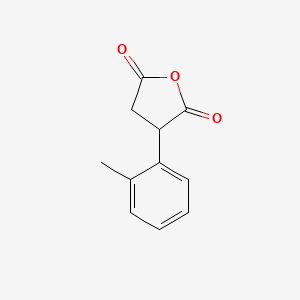
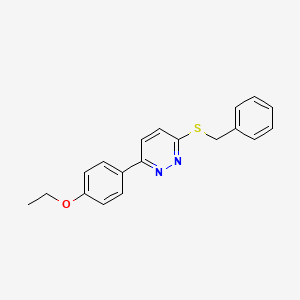
![[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2591536.png)
![7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591539.png)